Superior Reduction of Clinically Significant CMV Infection in Adolescent HSCT: Letermovir vs. Ganciclovir
In a real-world observational study of adolescent patients (aged 14–17 years) undergoing allogeneic HSCT, letermovir prophylaxis (n=20) demonstrated a significantly lower cumulative incidence of clinically significant CMV infection (csCMVi) compared with ganciclovir prophylaxis (n=32) [1]. Among patients developing grades II–IV acute GVHD, the CMV DNAemia rate was 20.0% with letermovir versus 73.3% with ganciclovir (p=0.013) [1].
| Evidence Dimension | Cumulative incidence of clinically significant CMV infection (csCMVi) |
|---|---|
| Target Compound Data | 11.0% |
| Comparator Or Baseline | Ganciclovir: 41.3% |
| Quantified Difference | 30.3 percentage points absolute reduction; p=0.021 |
| Conditions | Single-center observational study; adolescent HSCT recipients (n=52); letermovir 240-480 mg daily; minimum 100 days prophylaxis |
Why This Matters
Procurement of letermovir over ganciclovir for adolescent HSCT populations is supported by a statistically significant 30% absolute reduction in clinically actionable CMV events.
- [1] Xu Z, et al. Real-world efficacy and safety of letermovir versus ganciclovir prophylaxis in adolescent patients undergoing allogenic hematopoietic stem cell transplantation: a single center observational study. Front Cell Infect Microbiol. 2025;15:1558637. DOI: 10.3389/fcimb.2025.1558637 View Source
